
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as S-23 and has been extensively studied for its potential use in the field of sports medicine and muscle wasting diseases.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide involves binding to androgen receptors in the body. This binding leads to an increase in protein synthesis and muscle growth. It also has a selective effect on bone tissue, leading to an increase in bone mineral density.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide has a number of biochemical and physiological effects. These include an increase in muscle mass and strength, an increase in bone mineral density, and a decrease in body fat. It has also been shown to have a positive effect on insulin resistance and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the androgenic side effects associated with anabolic steroids. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which can make dosing and administration more difficult.
Orientations Futures
There are a number of future directions for the study of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide. These include further studies on its potential use in the treatment of muscle wasting diseases and osteoporosis. It may also be studied for its potential use in the treatment of other conditions such as sarcopenia and cachexia. Additionally, there may be further studies on its mechanism of action and its effects on insulin resistance and glucose metabolism.
Méthodes De Synthèse
The synthesis method of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide involves the reaction of 2-chloro-4-nitrophenyl isocyanate with 1-cyanocyclobutanol in the presence of a base. The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide has been extensively studied for its potential use in the field of sports medicine and muscle wasting diseases. It has been shown to increase muscle mass and strength in animal models without causing the androgenic side effects associated with anabolic steroids. It has also been studied for its potential use in the treatment of osteoporosis and other bone disorders.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-5-2-1-4-10(11)8-12(18)13(19)17-14(9-16)6-3-7-14/h1-2,4-5,12,18H,3,6-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHZHXKYKHFQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C(CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




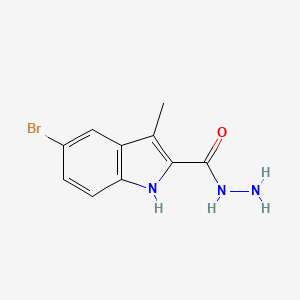
![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)
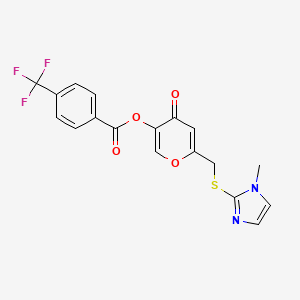
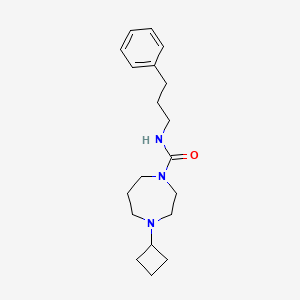
![2-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2659841.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2659844.png)
![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)
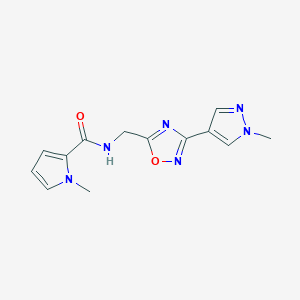
![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)
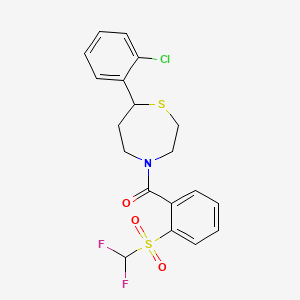
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)